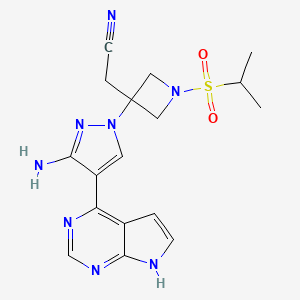
Pumecitinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Pumécitinib est un médicament à petites molécules développé par Beijing Puqi Pharmaceutical Technology Co Ltd. Il agit comme un inhibiteur de la Janus kinase (JAK), ciblant spécifiquement JAK1 et JAK2 . Ce composé est principalement étudié pour son potentiel dans le traitement des maladies du système immunitaire, des troubles congénitaux, des maladies cutanées et musculo-squelettiques . Le Pumécitinib est actuellement en phase 3 d'essais cliniques et a montré des promesses dans le traitement de maladies telles que la dermatite atopique, la rhinite allergique et le prurigo nodulaire .
Méthodes De Préparation
La synthèse du Pumécitinib implique plusieurs étapes clés :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce.
Conditions de réaction : Les étapes clés comprennent la formation du cycle azétidine et l’introduction du groupe sulfonyle. Ces étapes nécessitent généralement des conditions de réaction spécifiques telles que des températures contrôlées et l’utilisation de catalyseurs.
Production industrielle : Pour la production à grande échelle, la synthèse est optimisée pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le Pumécitinib subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.
Substitution : Le Pumécitinib peut subir des réactions de substitution, en particulier au niveau du cycle azétidine et de la partie pyrazole.
Réactifs et conditions courants : Les réactifs typiques comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des catalyseurs tels que le palladium sur carbone.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés du Pumécitinib avec des groupes fonctionnels modifiés.
4. Applications de recherche scientifique
Le Pumécitinib a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé d'outil pour étudier la voie de signalisation JAK-STAT.
Biologie : Les chercheurs utilisent le Pumécitinib pour étudier le rôle de JAK1 et JAK2 dans divers processus biologiques.
Médecine : La principale application du Pumécitinib est le traitement des maladies immunitaires.
Applications De Recherche Scientifique
Pumecitinib has a wide range of scientific research applications:
Mécanisme D'action
Le Pumécitinib exerce ses effets en inhibant l'activité de JAK1 et JAK2, qui sont des composants clés de la voie de signalisation JAK-STAT . Cette voie est impliquée dans la régulation des réponses immunitaires, de la croissance cellulaire et de la différenciation. En inhibant JAK1 et JAK2, le Pumécitinib réduit la production de cytokines pro-inflammatoires et d'autres médiateurs de l'inflammation . Ce mécanisme le rend efficace dans le traitement des maladies inflammatoires et auto-immunes .
Comparaison Avec Des Composés Similaires
Le Pumécitinib est unique parmi les inhibiteurs de JAK en raison de son ciblage spécifique de JAK1 et JAK2. Des composés similaires comprennent :
Tofacitinib : Un inhibiteur de JAK qui cible JAK1 et JAK3, utilisé pour la polyarthrite rhumatoïde.
Ruxolitinib : Un inhibiteur de JAK1 et JAK2 utilisé pour la myélofibrose et la polycythémie vraie.
Baricitinib : Un inhibiteur de JAK1 et JAK2 utilisé pour la polyarthrite rhumatoïde.
Delgocitinib : Un inhibiteur de JAK utilisé pour la dermatite atopique.
La spécificité et l'efficacité du Pumécitinib dans le traitement d'un large éventail de maladies liées au système immunitaire mettent en évidence son potentiel en tant qu'agent thérapeutique polyvalent .
Propriétés
Numéro CAS |
2401057-12-1 |
|---|---|
Formule moléculaire |
C17H20N8O2S |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-[3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-propan-2-ylsulfonylazetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C17H20N8O2S/c1-11(2)28(26,27)24-8-17(9-24,4-5-18)25-7-13(15(19)23-25)14-12-3-6-20-16(12)22-10-21-14/h3,6-7,10-11H,4,8-9H2,1-2H3,(H2,19,23)(H,20,21,22) |
Clé InChI |
OUXYFMCMGWQWQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


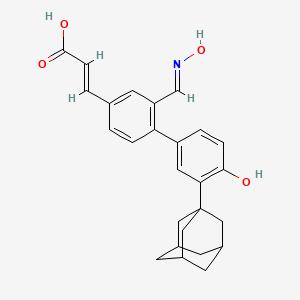
![N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride](/img/structure/B10854900.png)
![N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine](/img/structure/B10854902.png)
![4-[4-[(3-Aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one](/img/structure/B10854903.png)
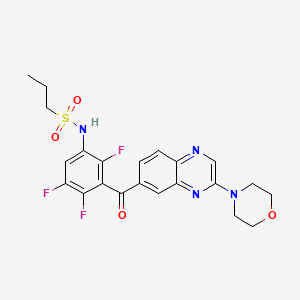
![N-[3-(Trifluoromethyl)phenyl]-3-(2-chloroanilino)-2-cyano-3-thioxopropanamide](/img/structure/B10854914.png)


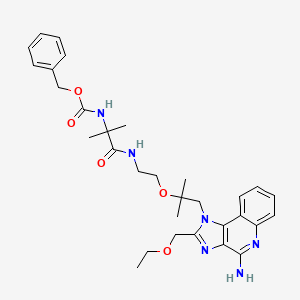


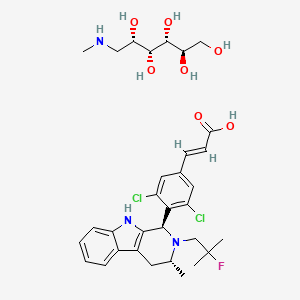
![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)
![3-Chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10854985.png)
